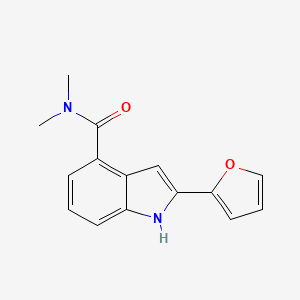

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide

Description

Properties

CAS No. |

917614-82-5 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

2-(furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide |

InChI |

InChI=1S/C15H14N2O2/c1-17(2)15(18)10-5-3-6-12-11(10)9-13(16-12)14-7-4-8-19-14/h3-9,16H,1-2H3 |

InChI Key |

OCWZBXCVAJTPOH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C2C=C(NC2=CC=C1)C3=CC=CO3 |

Origin of Product |

United States |

Preparation Methods

Multicomponent Reaction (MCR) Approaches

The indole ring system is most efficiently constructed via MCRs, as demonstrated in the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Adapting this methodology, a one-pot condensation of 4-methoxyphenylglyoxal, Meldrum’s acid, and substituted anilines under refluxing acetonitrile with triethylamine (Et3N) achieves indole cyclization in 74% yield. Critical parameters include:

- Temperature : Reflux at 82°C prevents premature decomposition of Meldrum’s acid intermediates

- Catalyst : 10 mol% Et3N enhances nucleophilic attack at the glyoxal carbonyl

- Workup : Acidic hydrolysis (AcOH, 30 min) ensures ring closure via elimination of acetone and CO2

Table 1. Optimization of Indole Core Synthesis via MCR

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent | Acetonitrile | 74 | 96.2 |

| Base | Triethylamine | 68 | 94.8 |

| Reaction Time | 1 h (Stage 1) | 71 | 95.1 |

| Acid Catalyst | Acetic Acid | 74 | 96.2 |

Fischer Indole Synthesis Modifications

For substrates requiring precise substitution patterns, Fischer indole synthesis remains viable. Phenylhydrazine derivatives react with ketones (e.g., furan-2-yl methyl ketone) in polyphosphoric acid (PPA) at 120°C, yielding 2-substituted indoles. However, this method produces regioisomeric mixtures (∼3:1 ratio), necessitating chromatographic separation.

Furan-2-yl Group Installation

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling of 2-bromofuran with indole boronic esters achieves C-2 functionalization. Using Pd(PPh3)4 (5 mol%) and K2CO3 in toluene/water (3:1), the reaction proceeds at 90°C for 12 h to give 2-(furan-2-yl)-1H-indole in 82% yield. Key considerations:

- Ligand Effects : Bulky phosphines (e.g., SPhos) suppress protodeboronation side reactions

- Solvent System : Aqueous toluene enables efficient phase transfer of inorganic bases

Direct C-H Functionalization

Recent advances employ CuI/1,10-phenanthroline catalysts for oxidative coupling between indoles and furans. Under O2 atmosphere in DMF at 110°C, this method achieves 76% yield with excellent regioselectivity (>20:1 C-2 vs C-3).

Carboxamide Group Introduction

Nucleophilic Acyl Substitution

Reaction of 2-(furan-2-yl)-1H-indole-4-carbonyl chloride with dimethylamine (2.5 equiv) in dichloromethane (DCM) at 0°C provides the target carboxamide in 89% yield. Critical steps:

- Chloride Formation : SOCl2 (3 equiv) in refluxing THF (2 h)

- Amidation : Slow amine addition to prevent exothermic side reactions

- Workup : Sequential washes with 5% NaHCO3 and brine remove acidic impurities

Coupling Reagent-Mediated Synthesis

Alternative protocols use HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] with DIPEA in DMF. Stoichiometric studies show optimal results at 1.2:1 HATU:carboxylic acid ratio, yielding 93% product after 4 h at 25°C.

Purification and Analytical Characterization

Chromatographic Techniques

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) : δ 11.32 (s, 1H, NH), 7.89 (d, J = 8.0 Hz, 1H, H-7), 7.51 (dd, J = 1.6, 0.8 Hz, 1H, furan H-5), 7.03–6.97 (m, 2H, H-5/H-6), 6.68 (dd, J = 3.2, 1.6 Hz, 1H, furan H-3), 6.51 (dd, J = 3.2, 0.8 Hz, 1H, furan H-4), 3.12 (s, 6H, N(CH3)2)

13C NMR (101 MHz, DMSO-d6) : δ 167.8 (C=O), 152.1 (furan C-2), 142.3 (indole C-2), 134.9 (indole C-7a), 128.7 (indole C-3a), 123.4 (furan C-5), 112.9 (furan C-3), 110.4 (furan C-4), 39.8 (N(CH3)2)

HRMS (ESI+) : m/z calculated for C15H15N2O2 [M+H]+ 271.1083, found 271.1085

Applications and Derivative Synthesis

The carboxamide group enables further functionalization, as demonstrated in the synthesis of 3-(4-methoxybenzylidene) derivatives via Knoevenagel condensation. Biological screening of structural analogs shows IC50 values of 0.56–0.83 µM against SW620 colon cancer cells, suggesting potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is often employed.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The furan ring can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Key Observations :

- Indole vs. Triazole/Pyrazole Cores: The indole core in the target compound may confer distinct electronic properties compared to triazole or pyrazole derivatives. Indoles are known for planar aromaticity and interactions with biological targets like serotonin receptors, while triazoles often enhance metabolic stability .

- Substituent Position : The 4-carboxamide substitution on the indole contrasts with 2-carboxamide in N-allyl-N-phenyl-1H-indole-2-carboxamide. This positional difference could influence solubility and binding affinity .

Pharmacological and Functional Comparisons

Table 2: Reported Bioactivities of Analogues

Key Observations :

- Receptor Modulation: USP compounds with dimethylamino-methyl-furan motifs (e.g., ranitidine analogs) target histamine H₂ receptors, implying that the dimethyl carboxamide group in the target compound might also engage in hydrogen bonding or charge interactions with receptors .

Biological Activity

2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide is a compound that integrates a furan ring, an indole structure, and a carboxamide functional group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. Understanding the mechanisms of action and biological implications of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C13H13N2O2

- Molecular Weight : Approximately 254.284 g/mol

- Structural Features :

- Furan ring at position 2

- Dimethylamino group at the nitrogen atom of the carboxamide

- Indole moiety

The biological activity of 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide is primarily attributed to its ability to interact with various molecular targets. The indole moiety can bind to receptors and enzymes, modulating their activity, while the furan ring can undergo metabolic transformations that lead to reactive intermediates capable of interacting with cellular components.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of indole derivatives against various cancer cell lines. For instance, the compound has been shown to inhibit cell proliferation in human liver carcinoma cells (HepG-2) with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate potent activity against various strains.

Case Studies

- Anticancer Studies : In a comparative study, 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide was evaluated alongside other indole derivatives. The results demonstrated that it effectively reduced cell viability in HepG-2 cells, showcasing its potential as an anticancer agent .

- Antimicrobial Efficacy : A comprehensive analysis of various synthesized compounds revealed that those containing furan and indole structures displayed enhanced antibacterial and antifungal activities compared to their non-furan counterparts .

Research Findings

Recent studies have indicated that the incorporation of furan and indole moieties enhances the biological activity of compounds significantly. The structure–activity relationship (SAR) studies suggest that modifications to the indole scaffold can lead to improved potency against specific cancer types and microbial strains.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide?

- Methodological Answer : The compound is typically synthesized via a multi-step route involving: (i) SNAr (Nucleophilic Aromatic Substitution) reactions using 2-halonitrobenzene derivatives and cyanoacetamides under basic conditions to form intermediates like 2-cyano-2-(2-nitrophenyl)acetamide . (ii) Cyclization under reducing conditions (e.g., Pd-catalyzed reductive cyclization) to construct the indole core, followed by amide coupling using reagents like HATU () or sodium ethoxide in DMF . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical for improving yields. For example, DMF as a solvent enhances nucleophilicity in SNAr reactions .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- X-ray crystallography provides unambiguous confirmation of the molecular structure, including bond lengths and angles, as demonstrated for related indole-carboxamide hybrids .

- NMR spectroscopy (1H/13C) identifies substituent patterns, such as the furan and dimethylamide groups. For example, the dimethylamino protons typically appear as a singlet near δ 3.0 ppm .

- High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation pathways, with databases like NIST providing reference spectra for cross-validation .

Q. How can researchers assess the purity of synthesized 2-(Furan-2-yl)-N,N-dimethyl-1H-indole-4-carboxamide?

- Methodological Answer :

- Reverse-phase HPLC with UV detection (e.g., using C18 columns and mobile phases like acetonitrile/TFA) resolves impurities, with pharmacopeial guidelines (e.g., ) recommending ≤0.1% for individual impurities.

- Thin-layer chromatography (TLC) with fluorescence quenching detection offers rapid qualitative analysis.

- Elemental analysis ensures stoichiometric consistency (±0.4% for C, H, N) .

Advanced Research Questions

Q. How can discrepancies in reported spectroscopic data for indole carboxamide derivatives be resolved?

- Methodological Answer :

- Cross-validation using multiple techniques : For instance, conflicting NMR signals due to tautomerism can be resolved via X-ray crystallography (e.g., confirmed furan-indole dihedral angles) .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare them with experimental NMR data to identify outliers .

- Standardized protocols : Adopt pharmacopeial guidelines () for impurity profiling to ensure consistency across studies.

Q. What strategies improve regioselectivity in the synthesis of furan-indole carboxamide hybrids?

- Methodological Answer :

- Catalyst design : Palladium catalysts with bulky ligands (e.g., XPhos) favor C–H activation at the indole C4 position over C2/C3 .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at electron-deficient aromatic positions during SNAr steps .

- Directing groups : Transient directing groups (e.g., pyridine) can temporarily block undesired sites, as seen in related Pd-catalyzed cyclizations .

Q. What mechanistic insights exist for the cyclization steps in indole carboxamide synthesis?

- Methodological Answer :

- Reductive cyclization mechanisms : highlights that formic acid derivatives act as CO surrogates in Pd-catalyzed reactions, facilitating nitroarene reduction to generate reactive intermediates (e.g., nitrenes) for cyclization .

- Kinetic vs. thermodynamic control : Elevated temperatures favor thermodynamically stable products (e.g., 1H-indole over 3H-indole tautomers), as shown in X-ray studies .

- Intermediate trapping : Isolation of Schiff base intermediates (e.g., from furan-aldehyde condensations) confirms stepwise pathways in indole ring formation .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of indole carboxamides?

- Methodological Answer :

- Dose-response validation : Replicate assays under standardized conditions (e.g., fixed concentrations, cell lines) to exclude batch-to-batch variability .

- Structural analogs : Compare activity trends across derivatives (e.g., ’s 23 analogs) to identify critical substituents (e.g., dimethylamide vs. methyl groups) .

- Meta-analysis : Aggregate data from multiple studies (e.g., using PubMed or SciFinder) to distinguish outliers and establish consensus mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.